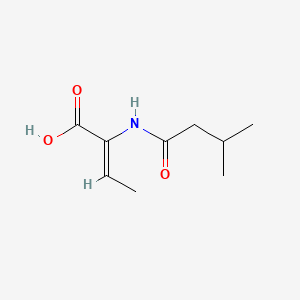

2-Isovaleramidobut-2-enoic acid

Description

2-Isovaleramidobut-2-enoic acid (CAS: 74589-24-5) is an aliphatic carboxylic acid derivative featuring a conjugated enoic acid backbone and an isovaleramide substituent. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol . The compound adopts a (Z)-configuration at the double bond, influencing its spatial arrangement and reactivity. The structure comprises a but-2-enoic acid moiety linked to a 3-methylbutanamide (isovaleramide) group via an amide bond. The InChI identifier (1S/C9H15NO3/c1-4-7(9(12)13)10-8(11)5-6(2)3/h4,6H,5H2,1-3H3,(H,10,11)(H,12,13)/b7-4-) highlights its stereochemical and functional group organization .

Properties

CAS No. |

74589-24-5 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

(Z)-2-(3-methylbutanoylamino)but-2-enoic acid |

InChI |

InChI=1S/C9H15NO3/c1-4-7(9(12)13)10-8(11)5-6(2)3/h4,6H,5H2,1-3H3,(H,10,11)(H,12,13)/b7-4- |

InChI Key |

ZIQJERGSQODYKF-DAXSKMNVSA-N |

Isomeric SMILES |

C/C=C(/C(=O)O)\NC(=O)CC(C)C |

Canonical SMILES |

CC=C(C(=O)O)NC(=O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isovaleramidobut-2-enoic acid typically involves the reaction of isovaleric acid with an appropriate amine under controlled conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .

Industrial Production Methods: Industrial production of 2-Isovaleramidobut-2-enoic acid may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Isovaleramidobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the unsaturated bond to a saturated one, forming 2-isovaleramidobutanoic acid.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of saturated amides.

Substitution: Formation of various substituted amides and esters.

Scientific Research Applications

2-Isovaleramidobut-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Isovaleramidobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Comparison with 2-Aminobenzamides

2-Aminobenzamides are aromatic compounds characterized by a benzene ring substituted with both an amino (-NH₂) and an amide (-CONH₂) group. Unlike 2-isovaleramidobut-2-enoic acid, these compounds exhibit an aromatic backbone, which confers distinct electronic properties, such as enhanced resonance stabilization and lower solubility in polar solvents . The amide group in 2-aminobenzamides is directly attached to the benzene ring, enabling π-π stacking interactions that are critical in pharmaceutical applications (e.g., enzyme inhibition or receptor binding) . In contrast, the aliphatic chain and (Z)-configuration of 2-isovaleramidobut-2-enoic acid may favor interactions with hydrophobic biological targets or participation in Michael addition reactions due to its α,β-unsaturated carbonyl system.

Comparison with 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

This benzoic acid derivative features an ethoxy-oxoacetamide substituent, combining aromatic and highly functionalized aliphatic groups. The ethoxy moiety increases lipophilicity, while the oxo group enhances hydrogen-bonding capacity, as evidenced by crystallographic studies . In contrast, 2-isovaleramidobut-2-enoic acid lacks aromaticity but possesses a branched isovaleramide chain, which may improve membrane permeability in biological systems. The absence of crystallographic data for 2-isovaleramidobut-2-enoic acid in the provided evidence highlights a research gap, whereas 2-(2-ethoxy-2-oxoacetamido)benzoic acid has been structurally characterized via X-ray diffraction .

Data-Driven Comparison of Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.